3-[(3-Methoxypropoxy)methyl]phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxypropoxy)methyl]phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 3-[(3-methoxypropoxy)methyl] substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 3-[(3-Methoxypropoxy)methyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a metal catalyst .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methoxypropoxy)methyl]phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with 3-methoxypropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the boronic acid group remains intact while the 3-methoxypropoxy group is introduced .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methoxypropoxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under specific conditions.
Substitution: The methoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
3-[(3-Methoxypropoxy)methyl]phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the 3-methoxypropoxy group, making it less versatile in certain synthetic applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the methoxypropoxy group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness: 3-[(3-Methoxypropoxy)methyl]phenylboronic acid is unique due to its specific substituent pattern, which imparts distinct reactivity and makes it particularly useful in certain synthetic transformations, such as the formation of complex biaryl structures via Suzuki-Miyaura coupling .
Properties
IUPAC Name |
[3-(3-methoxypropoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-15-6-3-7-16-9-10-4-2-5-11(8-10)12(13)14/h2,4-5,8,13-14H,3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQBCMDKQWTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.